
Acide 2-((4-éthyl-7-méthyl-2-oxo-2H-chromén-5-yl)oxy)acétique
Vue d'ensemble
Description
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid (EMCAA) is a chromenoxyacetic acid derivative that has been used in scientific research for its various properties. This compound is a colorless solid that is soluble in some organic solvents and is stable at room temperature. EMCAA is a versatile compound that has been used in a variety of laboratory experiments and research applications.
Applications De Recherche Scientifique
Synthèse de dérivés de cellulose photoactifs solubles dans l'eau
Ce composé est utilisé dans la synthèse de dérivés de cellulose photoactifs, qui sont solubles dans l'eau. Ces dérivés sont créés par estérification de la cellulose avec l'acide 2-((4-méthyl-2-oxo-2H-chromén-7-yl)oxy)acétique, ce qui donne des polyélectrolytes solubles dans l'eau décorés avec des motifs chromènes photochimiquement actifs . Ces matériaux sont intéressants pour la conception de matériaux intelligents en raison de leurs propriétés de photodimérisation déclenchées par la lumière.
Développement de matériaux intelligents
La photochimie des motifs chromènes dans les polyélectrolytes photoactifs peut être utilisée pour contrôler les propriétés des nouveaux dérivés de polysaccharides . Cela les rend adaptés au développement de matériaux intelligents qui répondent à la lumière, ce qui peut avoir des applications dans divers domaines tels que les revêtements réactifs et les emballages sensibles à l'environnement.
Variations photostimulées des propriétés des matériaux
Les changements conformationnels induits par la lumière et les variations photostimulées de la viscosité et de la solubilité sont des applications potentielles de ces dérivés photoactifs . Ils peuvent être utilisés pour créer des matériaux qui modifient leurs propriétés physiques en réponse à la lumière, ce qui pourrait être utile dans les dispositifs optiques dynamiques ou les capteurs.
Photocontrôle des fonctions membranaires
Ces dérivés peuvent être conçus pour présenter un photocontrôle des fonctions membranaires . Cette application est particulièrement pertinente dans le domaine de la biotechnologie et de la médecine, où des systèmes de délivrance contrôlés par la lumière ou des agents thérapeutiques sensibles à la lumière pourraient être développés.
Effets photomécaniques
Le composé peut contribuer à des matériaux qui présentent des effets photomécaniques . Ces effets peuvent être exploités dans la création d'actionneurs ou de moteurs entraînés par la lumière, ouvrant des possibilités pour la microrobotique et autres systèmes mécaniques miniaturisés.
Processus biologiques déclenchés par la lumière
Les propriétés photoactives de ces dérivés peuvent imiter des processus biologiques fondamentaux déclenchés par la lumière tels que la photosynthèse et le photomouvement . Cette application est importante pour la recherche académique et les implémentations pratiques dans les systèmes bio-inspirés.
Mécanisme D'action
Mode of Action
It is known that the compound is a derivative of cellulose, which has been modified to possess photoactive properties . This suggests that the compound may interact with its targets through light-induced processes, such as photodimerization .
Biochemical Pathways
Given its photoactive properties, it is plausible that the compound could influence pathways related to light-sensitive biological processes, such as vision, photosynthesis, photomorphogenesis, and photomovement .
Result of Action
It is known that the compound possesses photoactive properties, and its light-triggered photodimerization has been studied . This suggests that the compound could have effects at the molecular level, potentially altering the properties of materials it is incorporated into .
Action Environment
The action of this compound can be influenced by environmental factors such as light, given its photoactive properties . The compound’s action, efficacy, and stability could therefore vary depending on the intensity and wavelength of light in its environment .
Analyse Biochimique
Biochemical Properties
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and proteins it binds to .
Cellular Effects
The effects of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRJPDAOALNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359048 | |
| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690681-33-5 | |
| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



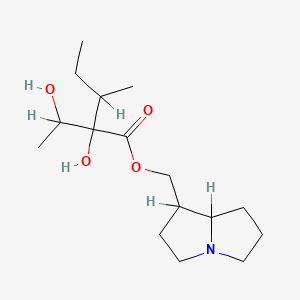


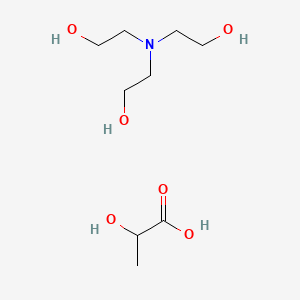


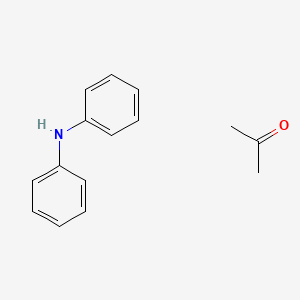
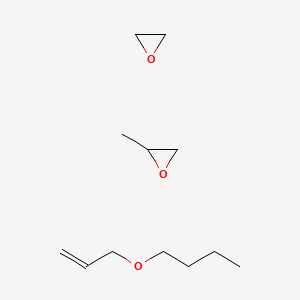
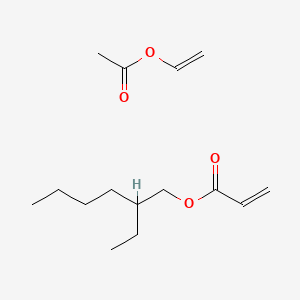
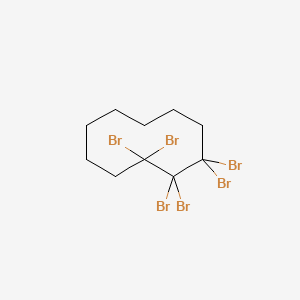
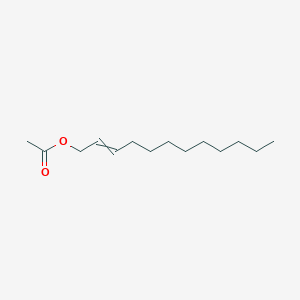

![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)
